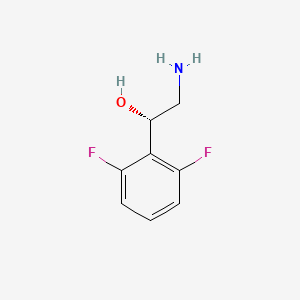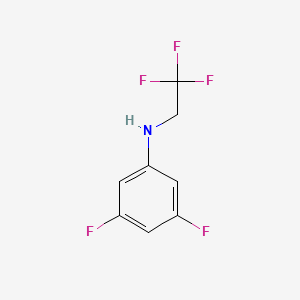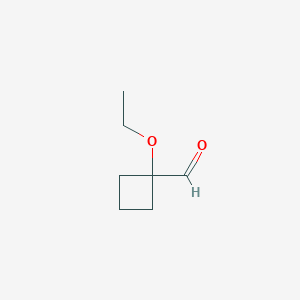
1-Ethoxycyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It features a cyclobutane ring substituted with an ethoxy group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutanol. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: 1-Ethoxycyclobutane-1-carboxylic acid
Reduction: 1-Ethoxycyclobutan-1-ol
Substitution: Depends on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Ethoxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-ethoxycyclobutane-1-carbaldehyde depends on its specific application. For instance, in biological systems, its derivatives may inhibit specific enzymes or pathways involved in disease processes. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.
1-Methoxycyclobutane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclobutane-1,1-dicarbaldehyde: Contains two aldehyde groups on the cyclobutane ring.
Uniqueness: 1-Ethoxycyclobutane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the cyclobutane ring.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-ethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(6-8)4-3-5-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
ZXNAXYJXTICMBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


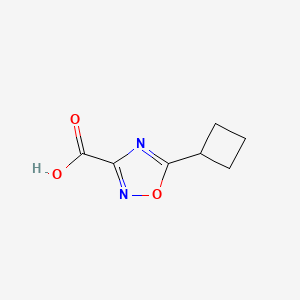
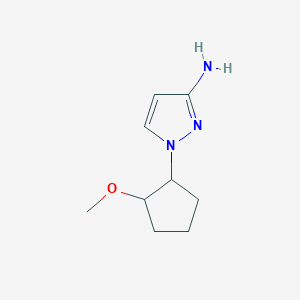
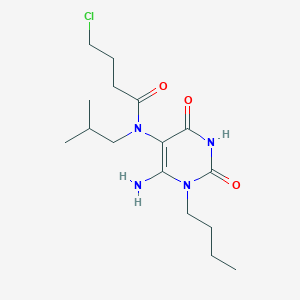
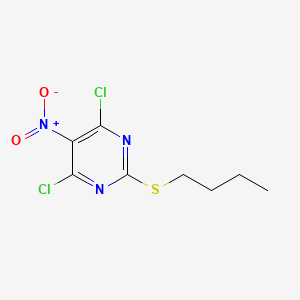


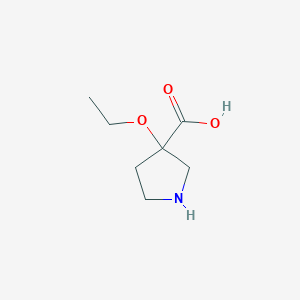
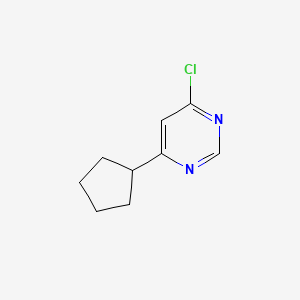
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)

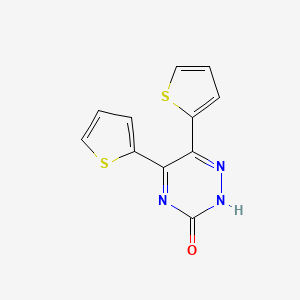
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
